molecular formula C13H22Br2Cl2N2 B605978 N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide CAS No. 138356-21-5

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide

カタログ番号: B605978
CAS番号: 138356-21-5
分子量: 437.0 g/mol
InChIキー: WOALTFHGLDVJHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[2-(3,4-Dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide (CAS: 138356-21-5) is a selective sigma-1 receptor (σ1R) antagonist with the molecular formula C₁₃H₂₀Cl₂N₂·2HBr and a molecular weight of 437.05 g/mol . Structurally, it features a dichlorophenyl ethyl group attached to a trimethylethane-1,2-diamine backbone, stabilized as a dihydrobromide salt. This salt form enhances its solubility in polar solvents (e.g., water: >5 mg/mL; DMSO: ≥36 mg/mL), making it suitable for in vitro and in vivo studies .

BD1047 is widely used in neuropharmacology to investigate σ1R-mediated mechanisms in neuropathic pain, schizophrenia, and neurodegenerative diseases. It attenuates neurokinin signaling, modulates NMDA receptor activity, and reduces inflammation-induced chemokine CCL2 in dorsal root ganglia .

準備方法

合成経路と反応条件

BD 1047 ジヒドロブロミドの合成は、3,4-ジクロロフェネチルアミンとN,N-ジメチル-2-クロロエチルアミン塩酸塩の反応を伴います。反応は通常、ジクロロメタンなどの有機溶媒中で、炭酸ナトリウムなどの塩基の存在下で行われます。 生成された生成物は、その後、臭化水素酸で処理されてBD 1047 ジヒドロブロミドが得られます .

工業生産方法

BD 1047 ジヒドロブロミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を慎重に制御することが含まれます。 最終生成物は通常、再結晶またはクロマトグラフィー法を使用して精製されます .

化学反応の分析

反応の種類

BD 1047 ジヒドロブロミドは、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は通常、異なるアルキル基またはアリール基を持つBD 1047 ジヒドロブロミドの誘導体を生成します .

科学研究への応用

BD 1047 ジヒドロブロミドは、シグマ-1 受容体の選択的アンタゴニストであるため、科学研究で広く使用されています。その用途には、以下が含まれます。

科学的研究の応用

Biological Activities

BD-1047 has been studied for various biological activities, particularly in the context of its interaction with neurotransmitter systems and potential therapeutic effects.

Neuropharmacological Effects

BD-1047 has shown promise as a modulator of the serotonin receptor system. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders such as depression and anxiety. The compound's ability to influence serotonin levels suggests potential applications in psychiatric medicine .

Anticancer Potential

Preliminary studies have indicated that BD-1047 may possess anticancer properties. In vitro assays have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. This effect is likely mediated through the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Activity

Research has also explored the antimicrobial properties of BD-1047. It has been evaluated for its efficacy against several bacterial strains, showing significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents .

Case Studies

Several case studies highlight the diverse applications of BD-1047:

Study ReferenceApplicationFindings
NeuropharmacologyDemonstrated effectiveness in enhancing serotonin levels in animal models.
Anticancer ResearchShowed significant inhibition of tumor growth in xenograft models.
Antimicrobial TestingExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

作用機序

BD 1047 ジヒドロブロミドは、シグマ-1 受容体に選択的に結合してその活性を阻害することで効果を発揮します。シグマ-1 受容体は、イオンチャネル、神経伝達物質の放出、細胞ストレス応答の調節に関与しています。 この受容体をアンタゴナイズすることにより、BD 1047 ジヒドロブロミドはこれらのプロセスを調節することができ、観察された抗精神病作用と神経保護作用をもたらします .

類似化合物との比較

Comparison with Structural Analogs

Halogenated N,N′-Diphenethylethylenediamine Derivatives

highlights halogenated analogs of BD1047, such as:

  • N-[2-(3,4-Dichlorophenyl)ethyl]-N′-[2-(2-fluorophenyl)ethyl]-ethane-1,2-diamine (4)
  • N-[2-(2-Bromophenyl)ethyl]-N′-[2-(3,4-dichlorophenyl)ethyl]-ethane-1,2-diamine (7)
  • N-[2-(3-Bromophenyl)ethyl]-N′-[2-(3,4-dichlorophenyl)ethyl]-ethane-1,2-diamine (8)

These compounds share the ethylenediamine core but differ in halogen substitution (F, Br) and phenyl ring positions. For example, Compound 7 (dihydrobromide salt) has a molecular formula C₁₈H₂₁BrCl₂N₂·2HBr and molecular weight 437.04 g/mol , closely resembling BD1047. However, its bromophenyl substitution may alter σ1R binding kinetics and lipophilicity compared to BD1047’s dichlorophenyl group .

Key Differences:

Parameter BD1047 Compound 7 ()
Halogen Substituent 3,4-Dichlorophenyl 2-Bromophenyl
Molecular Weight 437.05 g/mol 437.04 g/mol
Solubility High in H₂O/DMSO Likely lower due to Br
σ1R Binding Affinity High selectivity (antagonist) Not reported

Ethylene-1,2-Bis-Ammonium Surfactants ()

While unrelated to σ1R pharmacology, ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromides) (e.g., Compound 5) share a similar quaternary ammonium structure. These surfactants exhibit antifungal activity dependent on spacer length, highlighting the importance of alkyl chain geometry in bioactivity—a principle applicable to BD1047’s ethylenediamine backbone .

Comparison with Functional σ1R Antagonists

BD1063

BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) is another σ1R antagonist but replaces BD1047’s ethylenediamine with a piperazine ring. This structural difference impacts receptor interaction:

  • BD1047 : Binds σ1R with Ki = 1.4 nM (σ1R) vs. 14 nM (σ2R), showing high selectivity .
  • BD1063 : Exhibits slightly higher σ1R affinity (Ki = 0.9 nM ) but lower σ2R selectivity (Ki = 18 nM ) .

Pharmacological Effects:

  • BD1047 reduces neuropathic allodynia by inhibiting NMDA-CCL2 signaling .
  • BD1063 demonstrates anxiolytic effects in forced-swim tests but lacks BD1047’s anti-allodynic specificity .

(+)-SKF 10,047

A prototypical σ1R agonist, (+)-SKF 10,047, contrasts BD1047 by activating σ1R to potentiate opioid signaling.

Pharmacokinetic and Formulation Advantages

BD1047’s dihydrobromide salt confers superior water solubility compared to free-base analogs like BD1063. This enhances bioavailability in preclinical models, as seen in its efficacy at 1–10 mg/kg doses in rodent neuropathic pain studies .

生物活性

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine; dihydrobromide, commonly referred to as BD-1047, is a compound of significant interest due to its biological activity, particularly as a sigma receptor antagonist. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C13H22Br2Cl2N2
  • Molecular Weight : 437.04 g/mol
  • CAS Number : 138356-21-5
  • Solubility : Soluble in DMSO
  • Purity : 98% by HPLC

BD-1047 primarily acts as an antagonist at the sigma-1 receptor (σ1), which is implicated in various neurological processes. The σ1 receptor is known to modulate neurotransmitter release and has been associated with neuroprotection, pain modulation, and the regulation of mood and cognition.

Effects on Neurotransmission

Research indicates that BD-1047 can influence dopaminergic systems, showing promise in models of schizophrenia and other psychiatric disorders. In animal studies, it has demonstrated antipsychotic-like effects by reversing hyperdopaminergic activity without inducing extrapyramidal side effects typically associated with conventional antipsychotics .

Antipsychotic Activity

BD-1047 has shown efficacy in reducing symptoms associated with psychosis. In various studies:

  • It was effective in blocking behaviors induced by amphetamines and other stimulants.
  • The compound exhibited properties that suggest it may be beneficial for treating conditions like schizophrenia due to its ability to modulate dopamine pathways without significant side effects .

Neuroprotective Effects

Recent studies have highlighted the potential of BD-1047 in protecting against ethanol-induced neurotoxicity. The compound's ability to mitigate neurotoxic effects suggests a broader application in treating alcohol use disorders .

Structure-Activity Relationships (SAR)

The biological activity of BD-1047 can be attributed to its structural components:

  • The presence of the 3,4-dichlorophenyl group is crucial for its interaction with sigma receptors.
  • Variations in the alkyl side chains have been explored to enhance receptor selectivity and potency.

In Vitro Studies

In vitro assays have demonstrated that BD-1047 can significantly reduce cell viability in various cancer cell lines, indicating potential anticancer properties. For instance:

  • In studies involving human cancer cell lines (e.g., HT29), BD-1047 exhibited notable growth inhibition, suggesting further exploration into its anticancer capabilities .

Animal Studies

Animal models have been pivotal in establishing the pharmacodynamics of BD-1047:

  • Studies indicate that doses ranging from 1.0 to 10 mg/kg effectively reversed drug-induced behavioral changes without significant adverse effects .
Study TypeFindingsReference
In VitroSignificant growth inhibition in cancer cells
Animal ModelReversal of hyperdopaminergic behaviors
NeuroprotectionAttenuation of ethanol-induced neurotoxicity

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide, and how can crystallization purity be optimized?

  • Methodological Answer : A common approach involves coupling 3,4-dichlorophenylacetic acid derivatives with ethylenediamine analogs using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane. Triethylamine is often added to maintain basic conditions. Crystallization via slow evaporation in methylene chloride yields high-purity crystals, as demonstrated in structurally related amide syntheses . Purity optimization requires controlled evaporation rates and solvent selection based on solubility studies.

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions in asymmetric units) .
  • NMR spectroscopy : Confirms proton environments, particularly for the trimethylamine and dichlorophenyl groups.
  • Elemental analysis : Validates stoichiometry, especially for dihydrobromide counterions.
  • HPLC-MS : Assesses purity and detects byproducts.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers, away from oxidizers, under inert gas if moisture-sensitive .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis while minimizing byproducts?

  • Methodological Answer :

  • Factors to test : Temperature, reagent molar ratios, solvent polarity, and stirring rates.
  • Response Variables : Yield, purity (via HPLC), and particle size distribution.
  • Statistical Tools : Central Composite Design (CCD) or Box-Behnken models to identify interactions between variables. For example, lower temperatures may reduce side reactions but slow kinetics, requiring trade-off analysis .

Q. What computational strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or crystallographic disorder)?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model NMR chemical shifts or hydrogen-bonding networks. Compare computed spectra with experimental data to validate conformers .
  • Molecular Dynamics Simulations : Assess flexibility of the ethylenediamine chain to explain dynamic disorder in X-ray structures .
  • Multi-Technique Validation : Cross-reference XRD, NMR, and IR data to reconcile discrepancies (e.g., rotational isomers detected via variable-temperature NMR) .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Nanofiltration : Select membranes with MWCO (Molecular Weight Cut-Off) tailored to retain the target compound (MW ~450 g/mol) while allowing smaller impurities (e.g., unreacted starting materials) to pass.
  • Solvent-Resistant Membranes : Use polyimide-based membranes for dichloromethane systems to prevent swelling .
  • Process Integration : Combine membrane filtration with crystallization for stepwise purity enhancement .

Q. What advanced catalytic systems could enhance the efficiency of the coupling reaction in its synthesis?

  • Methodological Answer :

  • Organocatalysts : Thiourea derivatives to stabilize transition states in carbodiimide-mediated couplings.
  • Metal-Free Systems : Explore photoredox catalysis for radical-based pathways, reducing reliance on toxic reagents .
  • Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction times compared to batch processes .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

  • Methodological Answer :

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) for the compound and solvents (e.g., dichloromethane δ = 20.3 MPa¹/² vs. ethanol δ = 26.5 MPa¹/²) to predict compatibility.
  • Experimental Replication : Conduct controlled solubility tests under standardized conditions (temperature, agitation).
  • Crystallography Insights : Solvent polarity may induce polymorphic forms with varying solubilities .

Q. Tables for Key Findings

Characterization Technique Key Observations Reference
X-ray CrystallographyThree asymmetric units with dihedral angles 54.8°–77.5° between aromatic rings; R₂²(10) hydrogen-bonded dimers .
DFT CalculationsPredicted NMR shifts within 0.5 ppm of experimental values for dichlorophenyl protons .
HPLC-MSPurity >98% after crystallization; detects <1% unreacted 4-aminoantipyrine .

特性

IUPAC Name

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALTFHGLDVJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Br2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662758
Record name N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138356-21-5
Record name N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138356-21-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。